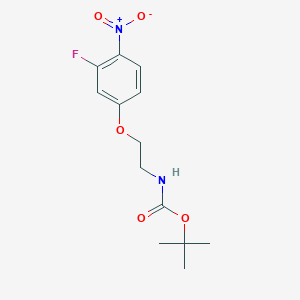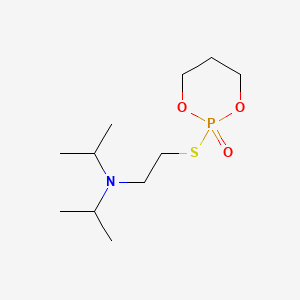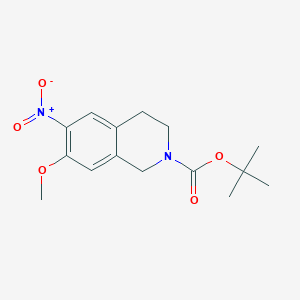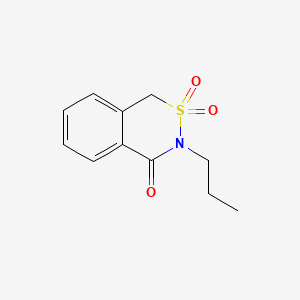
1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide is a chemical compound belonging to the class of benzothiazinones This compound is characterized by a benzene ring fused to a thiazine ring, with a propyl group attached at the third position and two dioxide groups at the second and second prime positions
准备方法
Synthetic Routes and Reaction Conditions: 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone can lead to the formation of the benzothiazinone ring system. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
化学反应分析
Types of Reactions: 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dioxide groups to sulfides or thiols.
Substitution: The propyl group or other substituents on the benzene ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
科学研究应用
1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.
作用机制
The mechanism by which 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The compound’s molecular targets and pathways involved can vary, but it often involves binding to active sites or interacting with key functional groups within the target molecules.
相似化合物的比较
1H-2,3-Benzothiazin-4(3H)-one, 3-methyl-, 2,2-dioxide: Similar structure but with a methyl group instead of a propyl group.
1H-2,3-Benzothiazin-4(3H)-one, 3-ethyl-, 2,2-dioxide: Similar structure but with an ethyl group instead of a propyl group.
1H-2,3-Benzothiazin-4(3H)-one, 3-butyl-, 2,2-dioxide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide is unique due to its specific propyl substitution, which can influence its chemical reactivity, physical properties, and potential applications. The presence of the propyl group may affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, ethyl, and butyl analogs.
属性
CAS 编号 |
31848-35-8 |
|---|---|
分子式 |
C11H13NO3S |
分子量 |
239.29 g/mol |
IUPAC 名称 |
2,2-dioxo-3-propyl-1H-2λ6,3-benzothiazin-4-one |
InChI |
InChI=1S/C11H13NO3S/c1-2-7-12-11(13)10-6-4-3-5-9(10)8-16(12,14)15/h3-6H,2,7-8H2,1H3 |
InChI 键 |
CYJSGRCJQDNYER-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C2=CC=CC=C2CS1(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


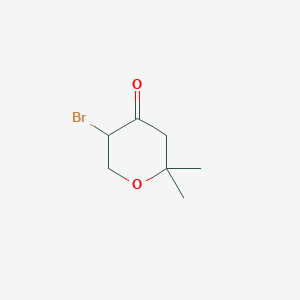
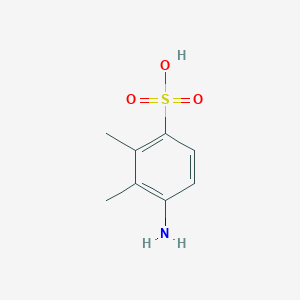
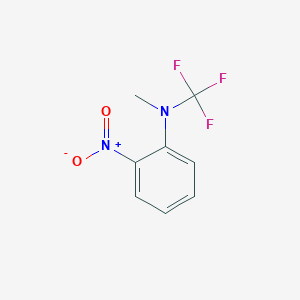
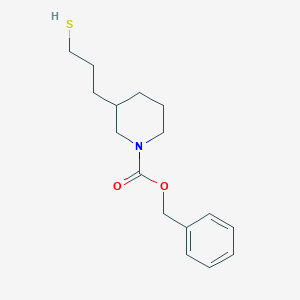
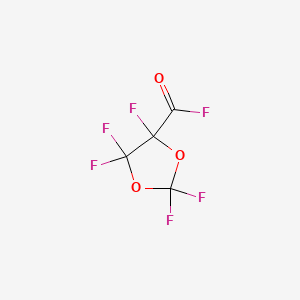

![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)
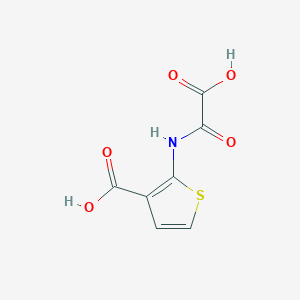
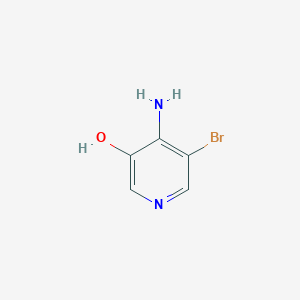
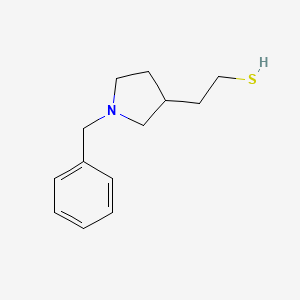
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
